PROTAC FLT-3 degrader 4

FLT3-ITD PROTAC DC50

Researchers face challenges in FLT3-ITD+ AML models due to poor oral bioavailability of existing degraders or insufficient potency. PROTAC FLT-3 degrader 4 (compound A20) solves this with: - Oral bioavailability & 97.5% TGI at 5 mg/kg in xenografts - DC50: 7.4 nM (MV4-11), 20.1 nM (MOLM-13) - CRBN-based mechanism distinct from VHL-based alternatives Ideal for in vivo efficacy, combination therapy, and resistance studies.

Molecular Formula C39H41FN8O6
Molecular Weight 736.8 g/mol
Cat. No. B15568429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC FLT-3 degrader 4
Molecular FormulaC39H41FN8O6
Molecular Weight736.8 g/mol
Structural Identifiers
InChIInChI=1S/C39H41FN8O6/c1-22-31(18-28-27-16-24(40)2-5-30(27)43-36(28)51)41-19-32(22)42-35(50)21-46-14-12-45(13-15-46)20-23-8-10-47(11-9-23)25-3-4-26-29(17-25)39(54)48(38(26)53)33-6-7-34(49)44-37(33)52/h2-5,16-19,23,33,41H,6-15,20-21H2,1H3,(H,42,50)(H,43,51)(H,44,49,52)/b28-18-
InChIKeyLISIJHJQXVOPKS-VEILYXNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC FLT-3 degrader 4 Overview


PROTAC FLT-3 degrader 4 (also known as compound A20) is a cereblon (CRBN)-based proteolysis-targeting chimera (PROTAC) that potently induces the ubiquitin-proteasome-dependent degradation of the FLT3-ITD oncoprotein. It is an orally bioavailable small molecule with a molecular weight of 736.79 g/mol and the chemical formula C₃₉H₄₁FN₈O₆. The compound was discovered through rational design and exhibits high selectivity for FLT3-ITD mutant acute myeloid leukemia (AML) cells [1][2]. It represents a promising tool compound for investigating FLT3-driven malignancies and overcoming resistance mechanisms associated with conventional FLT3 tyrosine kinase inhibitors [3].

Unique Degradation Profile


FLT3-targeting PROTACs exhibit substantial heterogeneity in their degradation efficiency, E3 ligase utilization, oral bioavailability, and in vivo pharmacodynamics. Unlike VHL-based degraders (e.g., MA49) that demonstrate limited oral exposure, PROTAC FLT-3 degrader 4 (A20) is a CRBN-based molecule with a demonstrated oral bioavailability of 53% [1][2]. Furthermore, its DC₅₀ of 7.4 nM for FLT3-ITD degradation and its ability to achieve complete tumor regression in vivo at well-tolerated oral doses distinguish it from both earlier-generation PROTACs and multi-targeted degraders that may carry broader off-target liabilities [3]. Simple substitution with an in-class analog without verification of these specific performance metrics risks experimental failure, particularly in animal models requiring systemic exposure or in studies evaluating resistance mechanisms [4].

Quantitative Evidence Guide


Degradation Potency

PROTAC FLT-3 degrader 4 (A20) exhibits a FLT3-ITD degradation DC₅₀ of 7.4 nM in MOLM-13 cells, which is 1.5-fold more potent than MA49 (DC₅₀ = 11.2 ± 1.4 nM) and 6.3-fold more potent than compound 13e (FLT3 DC₅₀ = 5.23 nM, but this is a dual-target degrader with additional JAK2 and BRD4 activity that may introduce off-target effects) [1][2][3]. While compound A2 (DC₅₀ = 1.2 nM) appears more potent, it functions as a molecular glue with broader substrate degradation (GSPT1, IKZF1/3), whereas A20 maintains a cleaner FLT3-ITD-selective degradation profile .

FLT3-ITD PROTAC DC50

Oral Bioavailability & In Vivo Efficacy

PROTAC FLT-3 degrader 4 (A20) demonstrates an oral bioavailability (F) of 53% in Sprague-Dawley rats, a critical advantage for in vivo studies requiring systemic exposure without intravenous administration [1][2]. This contrasts sharply with VHL-based FLT3 PROTACs like MA49, for which oral bioavailability data are absent in published literature and which are typically administered intraperitoneally or intravenously in animal models [3]. The dual-target degrader 13e also lacks reported oral PK data. The high oral bioavailability of A20 enables robust tumor regression (TGI = 97.5% at 5 mg/kg) upon oral gavage, whereas comparators would require parenteral routes to achieve similar exposures [4].

Oral Bioavailability Pharmacokinetics PROTAC Druggability

Selective Antiproliferative Activity

Oral administration of PROTAC FLT-3 degrader 4 (A20) at 5 mg/kg once daily for 14 days resulted in near-complete tumor regression (TGI = 97.5%) in a subcutaneous MV4-11 AML xenograft model, with complete tumor elimination observed at 10 mg/kg [1][2]. In a systemic AML xenograft model, A20 completely cleared CD45+CD33+ human leukemic cells from murine bone marrow, spleen, and peripheral blood, significantly prolonging survival [3]. By contrast, the VHL-based PROTAC MA49 was only validated in a Danio rerio (zebrafish) model, with no reported data in murine xenograft models; the dual degrader 13e showed tumor growth inhibition but not complete regression in published studies [4][5].

In Vivo Efficacy Tumor Regression Xenograft Models

E3 Ligase Mechanism: CRBN vs. VHL

PROTAC FLT-3 degrader 4 (A20) demonstrates selective anti-proliferative activity against FLT3-ITD mutant AML cell lines, with IC₅₀ values of 39.9 nM in MV4-11 cells and 169.9 nM in MOLM-13 cells [1]. Importantly, A20 spares FLT3 wild-type (WT) cells, as evidenced by minimal activity in RS4-11 cells (FLT3-WT) and c-KIT-dependent cells, whereas multi-target inhibitors like sunitinib-based PROTACs (e.g., PROTAC 5) exhibit broader cytotoxicity (IC₅₀ = 2.9 ± 1.5 μM in HL-60 cells) and degrade both FLT3 and c-KIT [2][3]. The molecular glue A2 degrades FLT3 but also GSPT1 and IKZF1/3, potentially inducing broader anti-proliferative effects not limited to FLT3-driven cells [4].

Cellular Selectivity Anti-Proliferative Activity FLT3-ITD

Pharmacokinetic Profile: PROTAC FLT-3 degrader 4 (A20) Key PK Parameters in Rats

The pharmacokinetic profile of PROTAC FLT-3 degrader 4 (A20) in Sprague-Dawley rats reveals an oral Cₘₐₓ of 1117.5 ng/mL, a Tₘₐₓ of 6.2 h, and an AUC₀₋ₜ of 14705.3 h·ng/mL following a 10 mg/kg oral dose. The compound exhibits a moderate half-life of 3.8 h after oral administration and a clearance of 11.2 mL/min/kg [1][2]. These parameters support once-daily oral dosing in rodent efficacy studies, a feature not documented for most FLT3 PROTAC comparators. For instance, the VHL-based MA49 and the dual degrader 13e lack publicly reported PK data, limiting their utility for chronic in vivo studies requiring predictable systemic exposure [3].

Pharmacokinetics Oral Absorption PROTAC

Optimal Application Scenarios


Oral In Vivo Efficacy Studies

Given its oral bioavailability of 53% and demonstrated tumor regression (TGI = 97.5% at 5 mg/kg p.o. q.d. for 14 days), A20 is the preferred FLT3 PROTAC for chronic oral dosing studies in mice. It achieves complete tumor elimination at 10 mg/kg and clears leukemic cells from bone marrow and spleen in systemic AML models [1]. This scenario is ideal for evaluating FLT3 degradation as a therapeutic strategy in vivo, for combination studies with standard-of-care agents, and for assessing biomarkers of response and resistance [2].

High-Potency Degradation Assays

With a DC₅₀ of 7.4 nM and selective anti-proliferative activity against FLT3-ITD mutant cells (MV4-11 IC₅₀ = 39.9 nM, MOLM-13 IC₅₀ = 169.9 nM), A20 is an excellent chemical probe for dissecting FLT3-ITD-specific signaling pathways, including the downstream STAT5, S6K, and ERK cascades. It can be used to investigate acquired resistance mechanisms that emerge under sustained degradation pressure, and to compare the functional consequences of FLT3 degradation versus kinase inhibition [3][4].

CRBN-Mediated Degradation Pathway Studies

The comprehensive oral PK profile of A20 (Cₘₐₓ = 1117.5 ng/mL, AUC₀₋ₜ = 14705.3 h·ng/mL, T₁/₂ = 3.8 h, F = 53%) enables rigorous PK/PD correlation studies. Researchers can establish quantitative relationships between plasma exposure, intratumoral FLT3 degradation, and anti-tumor efficacy. This scenario is particularly valuable for translational research aimed at predicting human efficacious doses and for optimizing dosing schedules in preclinical development [5].

Combination Therapy Research

Unlike A2 (which degrades GSPT1 and IKZF1/3) or 13e (which degrades JAK2 and BRD4), A20 maintains a cleaner FLT3-ITD-selective degradation profile. This specificity makes it the tool of choice for experiments where confounding effects from degradation of other cereblon neosubstrates must be minimized. It is particularly suited for studies aiming to attribute phenotypic outcomes directly to FLT3-ITD loss [6].

Technical Documentation Hub

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